molecular formula C14H21NO B14751401 1-[(Benzyloxy)methyl]azepane CAS No. 953-19-5

1-[(Benzyloxy)methyl]azepane

Cat. No.: B14751401
CAS No.: 953-19-5
M. Wt: 219.32 g/mol
InChI Key: DTHDAELFFOZPCW-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]azepane is a chemical compound of interest in medicinal chemistry and drug discovery, functioning as a versatile synthetic building block. Its structure incorporates an azepane ring, a seven-membered nitrogen-containing heterocycle that is a privileged scaffold in the design of biologically active molecules . The azepane core is found in compounds investigated for a range of therapeutic applications, including as inhibitors of neurological targets like the GluN2B subunit of the NMDA receptor and as seven-membered iminosugars . Furthermore, the benzyloxy methyl group attached to the ring nitrogen is a common pharmacophore or protecting group that can influence the compound's physicochemical properties and reactivity . This combination of features makes this compound a valuable intermediate for researchers synthesizing more complex molecular architectures. It can be utilized in the exploration of new chemical space for various drug discovery programs, particularly those focused on central nervous system (CNS) targets or those requiring a conformationally flexible amine component. The compound is offered to support advanced chemical synthesis and is strictly for research use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

953-19-5

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-(phenylmethoxymethyl)azepane

InChI

InChI=1S/C14H21NO/c1-2-7-11-15(10-6-1)13-16-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2

InChI Key

DTHDAELFFOZPCW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)COCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Benzyloxy Methyl Azepane and Its Analogues

Strategies for Azepane Ring Construction

Ring Expansion Approaches

Ring expansion strategies provide a powerful entry to the azepane skeleton by leveraging the pre-existing stereochemistry and functionality of smaller, more readily available rings like piperidines and aziridines.

The expansion of a six-membered piperidine (B6355638) ring into a seven-membered azepane offers a synthetically attractive route that allows for the transfer of stereochemical information. Research has demonstrated the preparation of diastereomerically pure azepane derivatives through piperidine ring expansion with high stereoselectivity and regioselectivity. rsc.orgresearchgate.net This strategy has been successfully applied to construct the azepine backbone of potentially biologically active compounds. rsc.org The stereochemical and regiochemical outcomes of this ring expansion process have been investigated using semiempirical molecular orbital calculations to provide a deeper understanding of the reaction mechanism. rsc.org

A highly effective method for synthesizing substituted azepanes involves the ring-opening of strained bicyclic aziridinium (B1262131) ions. nih.govnih.gov These reactive intermediates, such as 1-azoniabicyclo[4.1.0]heptane tosylate, are generated from precursors like 2-(4-tosyloxybutyl)aziridine through an internal nucleophilic attack by the aziridine (B145994) nitrogen, which displaces a leaving group. nih.govjove.com

The subsequent ring-expansion is driven by the release of ring strain upon nucleophilic attack. jove.com A key feature of this methodology is the ability to control the regioselectivity of the ring-opening. Nucleophilic attack at the bridgehead carbon of the bicyclic aziridinium ion leads to the formation of the azepane ring, whereas attack at the bridge carbon results in a substituted piperidine. nih.gov This regioselectivity depends on factors such as the nature of the substituents and the nucleophile used. jove.com This versatile strategy has been employed in the efficient synthesis of various biologically active natural products containing the azepane motif. nih.gov

Table 1: Regioselective Ring-Opening of Bicyclic Aziridinium Ions

Precursor Intermediate Nucleophile Attack Site Product
2-(4-tosyloxybutyl)aziridine 1-azoniabicyclo[4.1.0]heptane Bridgehead Carbon Azepane derivative

Cyclization Reactions

Direct cyclization of acyclic precursors is a fundamental approach to forming the azepane ring, though it can be challenging for seven-membered rings. mdpi.com Advanced methodologies have been developed to overcome these hurdles.

A novel strategy for azepine ring closure involves the intramolecular 1,7-carbonyl-enamine cyclization. researchgate.netchem-soc.si This method relies on the nucleophilic character of an enamine, which attacks an intramolecular carbonyl group, typically an ester, to form the seven-membered ring. chem-soc.si Tertiary enamines possess a resonance structure with a negative charge on the β-carbon, which enhances their efficiency in intramolecular attacks on carbonyl groups. chem-soc.si This cyclization is a favored 7-exo-trig process. chem-soc.si The methodology has been successfully applied to synthesize various fused azepine systems, such as pyrazino[2,3-c]azepines and azepino[3,4-b]quinoxalines, demonstrating its utility in constructing complex heterocyclic frameworks. researchgate.netchem-soc.si

Nitrene-mediated reactions represent a powerful tool for constructing azepine and azepane rings. researchgate.netresearchgate.net The classical approach involves the insertion of a nitrene into an aromatic ring, such as benzene (B151609), to form an aziridine intermediate (norcaradiene analogue), which then undergoes electrocyclic ring-opening to yield a 1H-azepine. slideshare.net Subsequent reduction can provide the saturated azepane. researchgate.net

Recent advancements focus on transition-metal-catalyzed nitrene transfer reactions, which offer milder conditions and greater control. researchgate.net Silver-catalyzed dearomative nitrene transfer has emerged as a mild and efficient method for azepine formation. acs.orgchemrxiv.orgnih.gov This approach utilizes specific nitrene precursors, such as a 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidate, in conjunction with silver catalysts and appropriate ligands to achieve chemoselectivity between arene dearomatization and other potential reactions like C-H amination. acs.orgchemrxiv.org These newly formed azepines can be further functionalized or subjected to diastereoselective hydrogenation to access sp³-rich azepane derivatives. acs.orgchemrxiv.orgnih.gov The photochemical generation of nitrenes from nitroarenes also provides a pathway for dearomative ring expansion to synthesize polysubstituted azepanes. researchgate.net These methods, often referred to as aza-Buchner reactions, are valuable for creating molecular complexity from simple aromatic precursors. chemrxiv.orgresearchgate.net

Table 2: Comparison of Azepane Ring Construction Strategies

Strategy Precursor Type Key Transformation Advantages
Piperidine Rearrangement Piperidine Stereoselective ring expansion Stereocontrol, use of available precursors rsc.org
Bicyclic Aziridinium Ion Aziridine Strain-release driven ring-opening High efficiency, regioselective control nih.govjove.com
Carbonyl-Enamine Cyclization Acyclic amine & carbonyl Intramolecular 7-exo-trig cyclization Forms functionalized/fused systems chem-soc.si

| Nitrene Transfer / Aza-Buchner | Arene + Nitrene Precursor | Dearomative ring expansion | Access from simple arenes, high complexity researchgate.netacs.org |

Intramolecular Cyclization of N-Benzyloxy Carbamates

The formation of the azepane ring can be effectively achieved through the intramolecular cyclization of suitably functionalized acyclic precursors. One such powerful method is the cyclization of N-benzyloxy carbamates. This strategy has been demonstrated to be effective for creating 5-, 6-, and even 7-membered protected cyclic hydroxamic acids, which are closely related to the azepane scaffold.

In this approach, N-alkyl-N-benzyloxy carbamates are designed to contain a nucleophilic carbon center. Upon activation, this nucleophile attacks an internal electrophilic site, leading to ring closure. The reaction is versatile, accommodating a variety of carbon nucleophiles, and generally proceeds in good to excellent yields for five- and six-membered rings, with moderate yields observed for the formation of seven-membered rings like azepanes.

For example, N-benzyloxy carbamates containing sulfone or phosphonate (B1237965) functionalities can be used. The sulfone-stabilized carbanions can be generated and subsequently cyclized. The resulting sulfone-containing cyclic products can be further functionalized, for instance, through alkylation. Similarly, phosphonate-containing precursors can undergo Horner-Wadsworth-Emmons (HWE) type reactions post-cyclization. This methodology provides a flexible entry into functionalized azepane cores, which can then be further elaborated to target specific analogues.

Amino Acid-Derived Approaches for Azepane Core Formation

Amino acids serve as valuable chiral building blocks for the synthesis of the azepane core, providing a straightforward route to enantiomerically enriched products. Natural amino acids such as L-lysine and L-ornithine are particularly useful precursors due to their inherent carbon backbones, which can be elaborated into the seven-membered ring system.

A prominent strategy involves the use of multi-enzyme cascades. For instance, N-Cbz-protected L-lysinol, derived from L-lysine, can be converted into L-3-N-Cbz-aminoazepane. This biocatalytic process often utilizes a galactose oxidase variant to oxidize the primary alcohol to an aldehyde, which then undergoes spontaneous intramolecular cyclization to form a cyclic imine. This intermediate is subsequently reduced by an imine reductase (IRED) to yield the final azepane product. This one-pot enzymatic cascade is highly efficient and prevents the racemization of key labile intermediates, ensuring high enantiopurity.

Chemical methods are also widely employed. Double reductive amination of sugar-derived dialdehydes is one such approach for creating polyhydroxylated azepanes. nih.gov Another significant strategy is the ring-closing metathesis (RCM) of diene precursors derived from amino acids. Furthermore, tandem reactions, such as the Cu(I)-catalyzed amination/cyclization of functionalized allenynes with amines, have been developed to construct trifluoromethyl-substituted azepine carboxylates and phosphonates, which are valuable amino acid mimics. rsc.org These methods highlight the versatility of amino acids as starting materials for accessing a diverse range of structurally complex and biologically relevant azepane derivatives.

Introduction and Manipulation of the Benzyloxy Moiety

The benzyloxy group serves as a crucial protecting group for hydroxyl or hydroxamic acid functionalities and can also be an integral part of the final molecular structure. Its introduction and manipulation require careful strategic planning to ensure regioselectivity and compatibility with other functional groups present in the molecule.

Regioselective Benzylation Strategies on Nitrogen-Containing Scaffolds

Introducing a benzyl (B1604629) group with regiocontrol onto a nitrogen-containing scaffold, such as a diamine or amino alcohol, is a critical step in many synthetic routes. The choice of benzylation agent, base, and solvent can significantly influence the outcome.

For N-benzylation, standard conditions often involve the use of benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or an organic base such as triethylamine (B128534) (TEA). researchgate.net In molecules with multiple nucleophilic nitrogen atoms, achieving regioselectivity can be challenging. The relative nucleophilicity of the nitrogen atoms, which is influenced by steric hindrance and electronic effects, often dictates the site of benzylation. For instance, in tautomeric nitro-benzimidazoles, methylation and benzylation can lead to a mixture of 1,5- and 1,6-isomers. ias.ac.in

Copper-catalyzed C-N coupling reactions offer a mild alternative for N-benzylation of aliphatic halides with amines at room temperature. organic-chemistry.org For more complex systems, directed C-H activation strategies have emerged. For example, boron-directed ortho-benzylation of N-aryl amides allows for highly site-selective introduction of a benzyl group. nih.govchalmers.seacs.org While this is for C-H benzylation, the principle of using directing groups can be adapted for regioselective functionalization on heterocyclic scaffolds.

The protection of hydroxyl groups as benzyl ethers is commonly achieved using benzyl bromide or chloride with a strong base like NaH in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). In polyhydroxylated compounds, such as those derived from sugars or amino alcohols, regioselectivity can be achieved by exploiting the differential reactivity of primary versus secondary hydroxyl groups or through the use of protecting group strategies to mask other reactive sites.

Incorporation of Pre-functionalized Benzyloxy-Substituted Precursors

An alternative and often more efficient strategy involves the use of building blocks that already contain the benzyloxy moiety. This approach simplifies the synthetic sequence by avoiding late-stage protection or functionalization steps, which can be complicated by selectivity issues and functional group incompatibilities.

For example, in the synthesis of densely functionalized oxo-azepines, a precursor such as tert-butyl(3S,4R)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate can be utilized. nih.gov Here, the benzyloxy group is already in place on the azepine precursor before subsequent functionalization steps like hydroboration and oxidation are carried out. nih.gov This ensures that the benzyloxy group is precisely located at the C4 position of the azepane ring.

Stereoselective Synthesis of 1-[(Benzyloxy)methyl]azepane Analogues

Achieving stereocontrol in the synthesis of azepane analogues is paramount, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. Various asymmetric synthesis techniques are employed to control the configuration of stereocenters within the azepane ring.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. nih.gov These are chiral molecules that are temporarily attached to a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. While specific examples directly pertaining to this compound are not detailed in the provided context, the principles are widely applicable to the synthesis of its chiral analogues. For instance, alkylations of chiral seven-membered rings fused to tetrazoles have been shown to be highly diastereoselective, providing an entry point to diastereomerically enriched azepanes. nih.gov

Ligand-controlled asymmetric catalysis is another cornerstone of stereoselective synthesis. In this approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical course of the reaction. This has been successfully applied to the synthesis of azepane derivatives. For example, a novel stereoselective synthetic approach to pentahydroxyazepane iminosugars relies on an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This key step forms a new C-N bond with complete regio- and stereocontrol. nih.gov Similarly, diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity via piperidine ring expansion, demonstrating robust control over the stereochemistry. rsc.org Asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has also been achieved, featuring an oxidative cleavage of an aza-bicyclo[3.2.2]nonene that stereoselectively establishes substituents at the C2 and C5 positions. nih.gov These methods underscore the power of catalyst and ligand control in accessing specific stereoisomers of complex azepane structures.

Data Tables

Table 1: Examples of Amino Acid-Derived Approaches to Azepane Core

Precursor Method Key Reagents/Enzymes Product Yield Ref
N-Cbz-L-lysinol Multi-enzyme cascade Galactose Oxidase, Imine Reductase (IRED) L-3-N-Cbz-aminoazepane up to 54%
D-mannose-derived aldehyde Osmium-catalyzed tethered aminohydroxylation K₂OsO₂(OH)₄ Pentahydroxyazepane iminosugar - nih.gov

Table 2: Stereoselective Synthesis of Azepane Analogues

Starting Material Reaction Type Key Step / Catalyst Product Stereochemistry Ref
Piperidine derivative Ring Expansion - Diastereomerically pure rsc.org
Aza-bicyclo[3.2.2]nonene Oxidative Cleavage - (2S,5S) nih.gov
Allylic alcohol (from D-mannose) Tethered Aminohydroxylation Osmium catalyst Complete regio- and stereocontrol nih.gov

Asymmetric Catalysis in Azepane Ring Formation

The synthesis of enantiomerically pure substituted azepanes is a significant challenge in organic chemistry. Asymmetric catalysis offers a powerful tool to control the stereochemistry during the formation of the seven-membered ring. While this compound itself is achiral, the methodologies developed for asymmetric azepane synthesis are vital for creating its chiral analogues, which are of great interest in medicinal chemistry.

Various catalytic systems have been explored for the enantioselective construction of the azepane core. One notable approach involves the copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines. This method has been successfully employed for the synthesis of dibenzo[b,d]azepines, yielding products with high enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 d.r.). rsc.orgnih.gov The reaction proceeds under mild conditions and is catalyzed by an in situ formed copper(I) complex with a chiral phosphine (B1218219) ligand, such as Ph-BPE. rsc.org This strategy highlights the potential of transition metal catalysis in constructing complex, bridged azepine structures with excellent stereocontrol. nih.gov

Another innovative strategy is the gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of 1,6-yne-methylenecyclopropanes. This reaction cascade leads to the formation of azepine-fused cyclobutanes. nih.gov Although this method results in a fused ring system, it demonstrates the utility of gold catalysis in complex rearrangements that generate chiral azepine-containing scaffolds. The chirality is introduced in the initial cyclopropanation step and is effectively transferred to the final product. nih.gov

Ring-closing metathesis (RCM) has also emerged as a valuable tool for the synthesis of azepine derivatives. While not inherently asymmetric, RCM can be combined with asymmetric transformations to produce chiral azepanes. For instance, an asymmetric aldol (B89426) reaction can be used to create a chiral precursor, which is then subjected to RCM to form the seven-membered ring. researchgate.net

Furthermore, dearomative ring-expansion of nitroarenes, mediated by blue light, presents a novel photochemical approach to synthesize polysubstituted azepanes. rwth-aachen.deresearchgate.netmanchester.ac.uknih.gov This method transforms a six-membered aromatic ring into a seven-membered azepine ring. While the initial products are often racemic, this strategy opens up new avenues for accessing complex azepane skeletons that could potentially be resolved or synthesized asymmetrically.

Catalytic SystemSubstrate TypeProduct TypeKey Features
Copper(I) / Chiral Phosphine 2'-vinyl-biaryl-2-iminesDibenzo[b,d]azepinesHigh enantioselectivity and diastereoselectivity; mild reaction conditions. rsc.orgnih.gov
Gold(I) / Chiral Ligand 1,6-yne-methylenecyclopropanesAzepine-fused cyclobutanesCascade reaction involving rearrangement; chirality transfer. nih.gov
Grubbs Catalyst (RCM) Dienes with a nitrogen linkerUnsaturated AzepanesCan be combined with other asymmetric reactions. researchgate.net
Photocatalysis (Blue Light) NitroarenesPolysubstituted AzepanesDearomative ring expansion; novel approach. rwth-aachen.deresearchgate.netmanchester.ac.uknih.gov

Synthetic Route Optimization and Scalability Considerations for this compound Production

The efficient and scalable synthesis of this compound is a key consideration for its potential applications. A plausible and direct synthetic route involves the N-alkylation of azepane (also known as hexamethyleneimine) with a suitable benzyloxymethylating agent, such as benzyloxymethyl chloride. The optimization of this route would focus on several key parameters to ensure high yield, purity, and cost-effectiveness, particularly for large-scale production.

Key Optimization Parameters:

Choice of Base: The selection of an appropriate base is critical to deprotonate the azepane nitrogen, facilitating its nucleophilic attack on the alkylating agent. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine, diisopropylethylamine). The optimal base will depend on factors such as reaction kinetics, cost, and ease of removal.

Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction rate. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (THF) are often suitable for N-alkylation reactions. For scalability, factors such as solvent cost, toxicity, and ease of recovery and recycling are important considerations.

Reaction Temperature and Time: Optimizing the reaction temperature is essential to achieve a reasonable reaction rate while minimizing side reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) will help determine the optimal reaction time.

Purification Method: The purification of the final product is a critical step. For laboratory-scale synthesis, column chromatography is often employed. However, for large-scale production, alternative methods such as distillation or crystallization are more practical and cost-effective. The development of a robust purification protocol is essential for obtaining high-purity this compound.

Scalability Challenges and Solutions:

Scaling up the synthesis from the laboratory to an industrial scale presents several challenges. These include efficient heat management in large reactors, ensuring proper mixing, and handling potentially hazardous reagents and solvents safely. A thorough process hazard analysis (PHA) is necessary before scaling up.

One potential issue in the synthesis of this compound is the potential for over-alkylation or side reactions. Careful control of stoichiometry and reaction conditions is necessary to minimize these impurities. On a large scale, continuous flow chemistry could offer advantages over batch processing, allowing for better control over reaction parameters and potentially improving safety and efficiency.

A gram-scale synthesis of a dibenzo[b,d]azepine derivative has been reported, demonstrating the potential for scaling up complex azepine syntheses. nih.gov While the synthesis of this compound is less complex, the principles of process optimization and scalability remain relevant.

ParameterLaboratory Scale ConsiderationsLarge Scale Considerations
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactor
Heating/Cooling Heating mantle, ice bathThermofluid system
Purification Column chromatographyDistillation, crystallization, extraction
Process Control Manual monitoring (TLC, NMR)Automated process control, in-line analytics
Safety Fume hoodProcess hazard analysis, dedicated safety measures

Chemical Reactivity and Transformation Pathways of 1 Benzyloxy Methyl Azepane

Reactions at the Azepane Nitrogen Atom

The nitrogen atom in 1-[(Benzyloxy)methyl]azepane is a tertiary amine, which defines its characteristic reactivity. Unlike primary or secondary amines, it lacks a proton and therefore does not undergo typical N-acylation or deprotonation-alkylation sequences. However, its lone pair of electrons makes it nucleophilic and basic.

N-Alkylation and Acylation Reactions

As a tertiary amine, the azepane nitrogen cannot be acylated due to the absence of a hydrogen atom. However, it can react with strong alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the nitrogen atom acting as a nucleophile to attack an alkyl halide (e.g., methyl iodide), resulting in a positively charged ammonium species with a new carbon-nitrogen bond.

While direct acylation is not feasible, the N-benzyloxymethyl group itself can be considered a protecting group for the azepane nitrogen. The N-C-O linkage is analogous to an aminal or hemiaminal ether and can be labile under certain conditions, particularly acidic ones. Cleavage of this bond would yield the secondary amine, azepane, which could then be readily acylated or alkylated.

Table 1: Potential Reactions at the Azepane Nitrogen

Reaction TypeReagentsProduct TypeNotes
N-QuaternizationAlkyl Halide (e.g., CH₃I)Azepanium SaltThe nitrogen atom attacks the electrophilic carbon of the alkyl halide.
N-Dealkylation (Cleavage)Acid (e.g., HBr, HCl)Azepane (as salt)Protonation of the ether oxygen can lead to cleavage of the N-CH₂-O bond, liberating the secondary amine.

Nucleophilic Additions and Substitutions on the Azepane Ring System

The azepane ring in this compound is a saturated, non-aromatic carbocycle. As such, it does not undergo nucleophilic aromatic substitution. The C-H bonds on the ring are generally unreactive towards nucleophiles. Nucleophilic attack on the ring carbons would require the presence of a suitable leaving group, which is absent in the parent structure.

However, the reactivity of the ring can be influenced by the nitrogen atom. The carbons alpha to the nitrogen (C2 and C7) can be deprotonated by a strong base, although this is less common for saturated amines compared to systems with adjacent activating groups. If deprotonation were achieved, the resulting carbanion could act as a nucleophile. More advanced C-H functionalization methods could potentially introduce functionality onto the ring, but these are not standard nucleophilic addition or substitution reactions. ub.edusolubilityofthings.com

Transformations of the Benzyloxy Group

The benzyloxy group serves as a protective shield for a hydroxymethyl group attached to the azepane nitrogen (N-CH₂OH). The reactivity of this part of the molecule is dominated by transformations of the benzyl (B1604629) ether.

Selective Deprotection Methodologies

The cleavage of benzyl ethers is a well-established transformation in organic synthesis. The removal of the benzyl group from this compound would yield N-(hydroxymethyl)azepane and toluene (B28343) as a byproduct. Several methods are available to achieve this deprotection, with catalytic hydrogenolysis being the most common. This method is mild and often provides clean, high-yielding reactions. scispace.com Alternative methods using strong acids or oxidizing agents are also known but may be less compatible with other functional groups. rsc.org

Table 2: Deprotection Methods for the Benzyloxy Group

MethodReagents & ConditionsAdvantagesLimitations
Catalytic HydrogenolysisH₂, Pd/C, in a solvent like EtOH or EtOAcMild conditions, high yield, clean reaction. scispace.comNot compatible with other reducible groups (e.g., alkenes, alkynes, some nitro groups).
Acid-Catalyzed CleavageStrong acids (e.g., HBr, BCl₃)Effective for acid-stable molecules.Harsh conditions, may affect other acid-sensitive groups. Can also cleave the N-CH₂-O bond. rsc.org
Oxidative CleavageDDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone)Useful when hydrogenolysis is not possible.Requires specific substrate features (e.g., p-methoxybenzyl for higher reactivity) and can be less selective.

Functionalization at the Benzylic Position

The benzylic position (the -CH₂- group attached to the phenyl ring) is inherently reactive due to the ability of the adjacent aromatic ring to stabilize radical, cationic, or anionic intermediates. This allows for a range of functionalization reactions to occur at this site without cleaving the benzyl ether. These methods can introduce new functional groups, such as carbonyls or halogens, onto the benzyl moiety. researchgate.netrsc.orgimperial.ac.uk

Table 3: Reactions for Functionalization at the Benzylic Position

Reaction TypeTypical ReagentsProductNotes
OxidationKMnO₄, Na₂Cr₂O₇1-[(Benzoyl)methyl]azepaneStrong oxidation converts the benzylic CH₂ to a carbonyl group.
Radical HalogenationN-Bromosuccinimide (NBS), light/heat1-{[Bromo(phenyl)methoxy]methyl}azepaneSelectively installs a halogen at the benzylic position.
C-H OxygenationPhotoredox catalysis, mesyloxy radicals1-{[Hydroxy(phenyl)methoxy]methyl}azepaneModern methods allow for direct oxygenation of the benzylic C-H bond. researchgate.netrsc.org

Functional Group Interconversions on the Azepane Ring

Functional group interconversion (FGI) refers to the transformation of one functional group into another. youtube.comvanderbilt.edu For the parent this compound, which lacks functional groups on the carbocyclic ring, this concept is hypothetical. However, if the azepane ring were substituted, a wide array of standard organic transformations could be applied. For instance, a hydroxyl-substituted azepane could be oxidized to a ketone, which could then undergo nucleophilic addition or be reduced back to an alcohol. These reactions are fundamental to synthetic chemistry and would proceed according to their standard mechanisms, with the steric and electronic properties of the bulky N-benzyloxymethyl substituent potentially influencing stereoselectivity and reaction rates.

Table 4: Hypothetical Functional Group Interconversions on a Substituted Azepane Ring

Initial GroupReagentsTransformed GroupReaction Class
Hydroxyl (-OH)PCC, DMP, or Swern OxidationKetone (=O)Oxidation
Ketone (=O)NaBH₄, LiAlH₄Hydroxyl (-OH)Reduction
Hydroxyl (-OH)1) TsCl, pyridine; 2) NaX (X=Br, I)Halide (-X)Nucleophilic Substitution
Ester (-COOR)1) LiAlH₄; 2) H₂OHydroxymethyl (-CH₂OH)Reduction

Stereoselective Hydroxylation and Oxidation Reactions

Stereoselective hydroxylation and oxidation are pivotal transformations in the synthesis of functionalized azepane derivatives, often serving as key steps in the preparation of biologically active molecules like iminosugars. While direct stereoselective hydroxylation of the azepane ring in this compound is not extensively documented, analogous systems provide significant insights into potential reaction pathways.

A notable strategy for achieving stereoselective hydroxylation involves the use of tethered aminohydroxylation reactions. In a study on the synthesis of heavily hydroxylated azepane iminosugars, an osmium-catalyzed aminohydroxylation of an allylic alcohol derived from D-mannose was a key step. This reaction proceeded with complete regio- and stereocontrol, dictated by the tethering approach, to install a new C-N bond and a hydroxyl group with a defined stereochemistry. Subsequent intramolecular reductive amination led to the formation of the desired polyhydroxylated azepane. scilit.com This methodology highlights a potential route for the stereocontrolled introduction of hydroxyl groups into azepane scaffolds.

The oxidation of the N-benzyloxymethyl group itself can also be a significant transformation. The oxidation of benzyl amines and related compounds has been studied, providing a model for the potential reactivity of this compound. For instance, the oxidation of benzylic secondary amines to nitrones using hydrogen peroxide in methanol (B129727) or acetonitrile (B52724) has been reported. nih.gov This reaction proceeds selectively at the benzylic position. In the context of this compound, similar conditions could potentially lead to the formation of an N-acyl-N-(benzyloxymethyl)amine intermediate or other oxidation products at the methylene (B1212753) bridge, depending on the specific reagents and reaction conditions employed. The oxidation of substituted benzylamines using permanganate (B83412) has also been shown to proceed via a hydride-ion transfer mechanism, leading to the formation of aldimines. ias.ac.in

The following table summarizes representative oxidation reactions on analogous amine structures.

Substrate AnalogueReagentProduct TypeReference
Benzylic Secondary AminesH₂O₂Nitrones nih.gov
Substituted BenzylaminesCetyltrimethylammonium PermanganateAldimines ias.ac.in

Halogenation and Cross-Coupling Reactions

Halogenation of the azepane ring or the N-substituent can provide valuable intermediates for further functionalization, particularly for cross-coupling reactions. While direct halogenation studies on this compound are scarce, the halogenation of other cyclic amines and N-benzyl systems offers plausible reaction pathways. For instance, the halogenation of amines can activate adjacent C-N bonds for subsequent cyclization or substitution reactions. researchgate.net

Cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The synthesis of functionalized azepanes has been accomplished through palladium-mediated cross-coupling of α-halo eneformamides with nucleophiles, proceeding with excellent stereoselectivity. mnstate.edu This suggests that a suitably halogenated derivative of this compound could undergo similar transformations to introduce a variety of substituents onto the azepane ring.

The N-benzyloxymethyl group can also be a site for cross-coupling. While direct cross-coupling involving the benzyloxymethyl group of this specific azepane is not reported, palladium-catalyzed Suzuki cross-coupling of benzyltrimethylammonium (B79724) salts via C-N bond cleavage has been demonstrated for the synthesis of diarylmethanes. researchgate.net This indicates the potential for activating the N-CH₂OBn bond in this compound for cross-coupling reactions under appropriate catalytic conditions.

The table below presents examples of cross-coupling reactions leading to functionalized azepanes or involving related N-substituted systems.

Reactant 1Reactant 2Catalyst/ReagentProduct TypeReference
α-Halo EneformamidesNucleophilesPalladium CatalystFunctionalized Azepanes mnstate.edu
Benzyltrimethylammonium SaltsBoronic AcidsPalladium CatalystDiarylmethanes researchgate.net

Mechanistic Investigations of Key Transformations in this compound Chemistry

Due to the limited specific research on this compound, mechanistic investigations are primarily based on analogous systems. The mechanisms of key transformations such as oxidation and cross-coupling are of fundamental importance for understanding and predicting the reactivity of this compound.

In the oxidation of substituted benzylamines by permanganate, kinetic studies, including a significant kinetic isotope effect, have confirmed the cleavage of an α-C-H bond in the rate-determining step. The proposed mechanism involves a hydride-ion transfer from the amine to the oxidant. ias.ac.in For the metal-free oxidation of benzylic secondary amines to nitrones with hydrogen peroxide, the reaction is believed to proceed through a kinetic-controlled process, as suggested by the selective oxidation at the less hindered site in chiral substrates. nih.gov

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, is well-established and generally involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling) or amine coordination and deprotonation (for Buchwald-Hartwig coupling), and reductive elimination. In the context of forming functionalized azepanes, the palladium catalyst would first oxidatively add to the halo-eneformamide, followed by nucleophilic attack and subsequent reductive elimination to yield the product and regenerate the catalyst. mnstate.edu

For transformations involving the N-substituent, such as the N-dealkylation of tertiary amines using reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates, the mechanism typically involves the formation of a quaternary ammonium intermediate. This intermediate then undergoes nucleophilic attack by the counterion, leading to the cleavage of a C-N bond. nih.gov While not a direct transformation of the benzyloxymethyl group, these mechanisms provide a framework for understanding potential C-N bond cleavage reactions in this compound.

Applications in Complex Molecular Synthesis and Chemical Probe Development

1-[(Benzyloxy)methyl]azepane as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis lies in its dual nature. The azepane core provides a flexible three-dimensional scaffold, while the N-(benzyloxymethyl) group offers a stable yet readily cleavable protecting group. bohrium.comlibretexts.org This combination allows for its incorporation into complex molecular architectures, which can later be deprotected to reveal the free amine for further functionalization.

Precursor for Advanced Heterocyclic Systems

While specific literature detailing the use of this compound as a direct precursor is limited, the principles of N-protection on azepanes are well-established for the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net The benzyloxymethyl group, akin to the more common benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) groups, facilitates reactions such as lithiation at the alpha-carbon to the nitrogen, followed by reaction with electrophiles. This strategy allows for the introduction of various substituents onto the azepane ring.

The general approach involves the initial protection of the azepane nitrogen with a group like benzyloxymethyl. This N-protected azepane can then undergo a series of reactions to build more intricate heterocyclic frameworks. For instance, ring-closing metathesis or intramolecular cyclization reactions can be employed on substrates derived from the functionalized N-BOM-azepane to construct bicyclic or spirocyclic systems. dntb.gov.ua The stability of the BOM group under various reaction conditions, followed by its selective removal, makes it a theoretically useful tool in the synthesis of novel heterocyclic scaffolds. bohrium.comresearchgate.net

Integration into Natural Product Synthesis Efforts

The azepane ring is a key component of several natural products, with (-)-balanol being a notable example that exhibits protein kinase inhibitory activity. lifechemicals.com The synthesis of such complex molecules often requires a protecting group strategy to mask reactive functional groups. researchgate.net The N-(benzyloxymethyl) group can play a crucial role in the total synthesis of azepane-containing natural products.

In a hypothetical synthetic route towards an azepane-containing natural product, this compound could be utilized as a starting material. The BOM group would protect the nitrogen, allowing for the stereoselective introduction of substituents on the azepane ring, a critical aspect for achieving the desired biological activity. lifechemicals.com After the core structure is assembled, the BOM group can be selectively cleaved, often under reductive conditions (e.g., hydrogenolysis), to unveil the secondary amine. chem-station.com This amine can then be further elaborated or may be an essential feature of the final natural product. While direct examples featuring the BOM group in published natural product syntheses are scarce, the logic of its application follows standard principles of protecting group chemistry. libretexts.org

Design and Elaboration of Functionalized Azepane Analogues

The conformational flexibility of the azepane ring presents both a challenge and an opportunity in drug design. lifechemicals.com The synthesis of functionalized azepane analogues allows for the exploration of this conformational space and the development of molecules with tailored biological activities.

Strategic Incorporation of Benzyloxy-Substituted Azepanes for Scaffold Diversification

The use of benzyloxy-substituted azepanes, including this compound, provides a powerful platform for scaffold diversification in drug discovery. By employing the BOM-protected azepane as a foundational building block, a library of diverse analogues can be generated. The protected nitrogen allows for a wide range of chemical transformations on other parts of the molecule. For example, palladium-catalyzed cross-coupling reactions could be used to attach various aryl or heteroaryl groups to a pre-functionalized azepane core.

Following the diversification steps, the removal of the benzyloxymethyl group reveals the parent azepane, which can then be further modified at the nitrogen atom. This dual approach of functionalizing the ring and the nitrogen allows for the creation of a vast array of structurally distinct molecules from a single precursor, significantly expanding the chemical space available for screening in drug discovery programs.

Rational Design of Azepane-Based Chemical Probes

Chemical probes are essential tools for studying biological systems. The azepane scaffold has been identified as a valuable component in the design of such probes. The rational design of azepane-based chemical probes often involves the strategic placement of functional groups that can interact with specific biological targets or carry reporter tags.

Computational and Theoretical Chemistry Studies on 1 Benzyloxy Methyl Azepane Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. youtube.com This information is fundamental to understanding its stability, geometry, and chemical properties. For 1-[(benzyloxy)methyl]azepane, these calculations can elucidate the influence of the N-substituted benzyloxymethyl group on the conformational preferences and reactivity of the seven-membered azepane ring. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are often used to provide a balance of accuracy and computational cost for such systems. rsc.orgarxiv.org

The azepane ring is a flexible seven-membered heterocycle that can adopt several conformations. High-level electronic structure calculations on the parent azepane molecule have identified the twist-chair conformation as the most stable, or lowest energy, form. nih.gov The chair conformation, in contrast, is often associated with a transition state on the potential energy surface, representing an energy barrier for interconversion between other conformers. nih.gov

Table 1: Calculated Conformational Data for the Azepane Ring

ConformationRole on Potential Energy SurfaceRelative Stability
Twist-Chair Most Stable Conformer (Energy Minimum)Highest
Chair Transition StateLower
Boat Family Higher Energy ConformersVaries
This table is based on findings from high-level electronic structure calculations on azepane and related cycloheptane (B1346806) systems. nih.gov

Quantum chemical calculations are instrumental in predicting the reactivity of different sites within a molecule and the selectivity of chemical reactions. By analyzing the calculated electronic properties, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, researchers can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, this analysis would highlight the reactivity of the nitrogen lone pair and its potential involvement in chemical transformations.

Furthermore, computational methods have been successfully used to predict the outcomes of reactions involving the azepane core. For instance, in the synthesis of azepane derivatives via piperidine (B6355638) ring expansion, semiempirical molecular orbital calculations have been employed to investigate and explain the observed regiochemistry and stereochemistry. rsc.orgresearchgate.net These calculations help rationalize why a reaction proceeds with a specific orientation (regioselectivity) and produces a particular stereoisomer (stereoselectivity).

Molecular Dynamics Simulations to Investigate Conformational Behavior

While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the motion of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves at a finite temperature. arxiv.orgnih.gov

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. These simulations can:

Reveal the time-scales and pathways of conformational interconversions, such as transitions between various twist-chair and boat forms.

Investigate the conformational preferences of the flexible benzyloxymethyl side chain and its dynamic interaction with the azepane ring.

Simulate the behavior of the molecule in different solvent environments, showing how interactions with solvent molecules can influence its shape and dynamics. aalto.fi

By capturing the full range of molecular motions, MD simulations provide a more realistic understanding of the molecule's behavior than static energy calculations alone. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a proposed reaction pathway can be constructed.

The formation of the azepane ring can occur through various synthetic routes, such as the intramolecular cyclization of a linear precursor or the ring expansion of a smaller ring like piperidine. rsc.orgresearchgate.netresearchgate.net Computational methods can be used to locate the transition state structure for the key ring-forming step.

Analysis of the transition state provides critical information about the reaction mechanism, including:

Activation Energy: The energy difference between the reactants and the transition state, which determines the reaction rate.

Geometric Structure: The precise arrangement of atoms at the peak of the energy barrier, which can explain how bonds are formed and broken.

For instance, in the conformational interconversion of the azepane ring itself, the chair conformation has been identified as a key transition state. nih.gov In synthetic reactions, such as a piperidine ring expansion, computational analysis of the transition state is crucial for understanding the feasibility and kinetics of the azepane ring formation. rsc.orgresearchgate.net

Many synthetic reactions can potentially yield multiple products (isomers). Computational chemistry is exceptionally useful for explaining and predicting why one product is formed preferentially over others. This is particularly relevant for the synthesis of substituted azepanes, where both regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of atoms) are critical.

A notable application of computational methods is the investigation of the piperidine ring expansion to produce azepane derivatives. Semiempirical molecular orbital calculations have been successfully applied to rationalize the exclusive regio- and stereoselectivity observed in these reactions. rsc.orgresearchgate.net By comparing the activation energies of the different possible reaction pathways leading to different isomers, researchers can predict which product will be favored kinetically. The pathway with the lowest energy transition state will be the dominant one, thus explaining the observed experimental outcome.

Table 2: Application of Computational Methods to Azepane Systems

Computational MethodApplicationInsights Gained
Quantum Chemistry (e.g., DFT) Conformational AnalysisIdentifies stable conformers (e.g., twist-chair) and transition states (e.g., chair). nih.gov
Quantum Chemistry (e.g., DFT) Reactivity PredictionDetermines electronic properties to predict reactive sites and pKa. nih.gov
Semiempirical Calculations Selectivity AnalysisExplains regio- and stereoselectivity in ring expansion reactions. rsc.orgresearchgate.net
Molecular Dynamics (MD) Conformational DynamicsSimulates molecular motion over time to observe conformational changes. nih.gov
Transition State Theory Reaction MechanismElucidates reaction pathways and calculates activation energies for ring formation. nih.gov

Computational Approaches to Molecular Interactions with Azepane Scaffolds

Molecular Docking Studies of Azepane Derivatives

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor. Studies on various azepane derivatives have successfully utilized this method to understand their binding mechanisms.

For instance, in a study of novel 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine derivatives, molecular docking was employed to investigate their affinity for the 5-HT6 receptor. The results revealed that the conformationally rigid compounds in this series exhibited strong binding energies. Key interactions contributing to this high affinity were identified as a salt bridge between the protonated secondary amine of the azepine ring and the Asp106 residue of the receptor, as well as π-π hydrophobic interactions between the aromatic rings of the ligands and phenylalanine residues (Phe284, Phe285, and Phe302) in the binding pocket. researchgate.net

Table 1: Molecular Docking Data for 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine Derivatives at the 5-HT6 Receptor

Compound Binding Energy (kcal/mol) Key Interacting Residues Interaction Types
Compound 10 -9.3 Asp106, Phe284, Phe285, Phe302 Salt Bridge, π-π Hydrophobic, Aromatic H-bonds
Compound 12 -9.0 Asp106, Phe284, Phe285, Phe302 Salt Bridge, π-π Hydrophobic, Aromatic H-bonds

In another investigation focused on azepine derivatives based on a quinazolinone moiety, molecular docking simulations were performed to understand their mode of action against various protein targets. mdpi.com The study showed that diazepine (B8756704) and oxazepine derivatives achieved the highest binding energies against their respective targets. mdpi.com For example, the interactions of diazepine (3a) and oxazepine (4a) with the OmpA protein were characterized, revealing specific binding modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are utilized to correlate the biological activity of a series of compounds with their 3D structural properties. A study on 11H-dibenz[b,e]azepine and dibenz[b,f] mdpi.commdpi.comoxazepine derivatives as agonists of the human TRPA1 receptor successfully applied these techniques. mdpi.comnih.gov

The developed CoMFA and CoMSIA models demonstrated good predictive power, with high cross-validated (q²) and non-cross-validated (r²) correlation coefficients. mdpi.comnih.gov The contour maps generated from these models provided insights into the structural requirements for enhanced agonist activity, indicating regions where steric and electrostatic fields influence potency. mdpi.com For example, the CoMFA contour maps suggested that bulky substituents at the C-8 position would decrease the agonistic activity. mdpi.com

Table 2: Statistical Data for CoMFA and CoMSIA Models of Dibenz[b,e]azepine Derivatives

Model Predictive r² Field Contributions
CoMFA 0.631 0.986 0.967 Steric, Electrostatic
CoMSIA 0.542 0.981 0.981 Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor

Theoretical Studies on Azepine Ring Geometry

Quantum chemical calculations are employed to understand the intrinsic electronic and geometric properties of molecules. A theoretical study on the geometry of dibenzoazepine analogues investigated how substitutions on the central seven-membered ring affect its conformation. mdpi.com The study revealed that the presence of a double bond in the central ring leads to partial aromaticity. mdpi.com

Geometric parameters, such as the distances of the C10 and C11 atoms from the plane formed by the carbon atoms common to the aromatic rings, were found to be sensitive to substitution. mdpi.com For 5H-dibenzo[b,f]azepine, a linear correlation was observed between the distances of the C10 and C11 atoms from this plane, indicating a potential for the flattening of the middle ring. mdpi.com The length of the C10-C11 bond was also found to vary depending on the nature of the azepine derivative. mdpi.com

Table 3: Selected Geometric Parameters for Dibenzoazepine Analogues

Compound Family Key Geometric Feature Observation
5H-dibenzo[b,f]azepine C10-C11 distance from A plane Linear correlation (y = 0.9217x + 0.0416, R² = 0.8544)
5H-dibenzo[a,d] nih.govannulene C10-C11 distance from A plane Linear correlation (y = 1.0255x - 0.0116, R² = 0.9964)
Carbamazepine (polymorphs) C10-C11 bond length Ranges from 1.326 to 1.357 Å
Optimized Carbamazepine C10-C11 bond length 1.350 Å

Future Research Directions in 1 Benzyloxy Methyl Azepane Chemistry

Development of Sustainable and Green Synthetic Routes

The pharmaceutical industry's growing emphasis on environmental responsibility necessitates a shift towards greener synthetic protocols. mdpi.com Future research on 1-[(Benzyloxy)methyl]azepane and related compounds will prioritize the development of sustainable methods that minimize waste, avoid hazardous reagents, and reduce energy consumption.

A promising frontier is the application of photochemical methods. For instance, a recently developed strategy for synthesizing complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.ukresearchgate.net This process, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into the seven-membered azepane core in a highly efficient manner. nih.govmanchester.ac.uk Adopting such light-mediated reactions could offer a sustainable alternative to traditional multi-step syntheses that often require harsh conditions.

Another avenue involves exploring catalyst-free reactions in environmentally benign solvents. Research has shown the successful one-pot synthesis of N-substituted azepines in polyethylene (B3416737) glycol (PEG), a non-toxic and recyclable medium, without the need for a catalyst. organic-chemistry.org Applying similar principles to the synthesis of saturated azepanes from readily available precursors could significantly improve the environmental footprint of their production. Furthermore, the use of biocatalysts and solvent-free reaction conditions, which have been successfully applied to other N-heterocycles, represents a largely untapped area for azepane synthesis. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Azepane Scaffolds

FeatureConventional MethodsEmerging Green Methods
Energy Source Often requires high heatAmbient temperature, visible light nih.govmanchester.ac.uk
Starting Materials Multi-step functionalized precursorsSimple, abundant nitroarenes researchgate.net
Catalysts/Reagents Heavy metals, strong acids/basesPhotocatalysts, biocatalysts, or catalyst-free systems mdpi.comorganic-chemistry.org
Solvents Chlorinated or other hazardous solventsRecyclable media (e.g., PEG), or solvent-free conditions mdpi.comorganic-chemistry.org
Waste Generation Higher, due to multiple steps and purificationLower, due to higher atom economy and fewer steps mdpi.com

Exploration of Novel Reactivity Profiles and Catalytic Transformations

Expanding the synthetic toolkit for azepanes requires the discovery of novel reactions and catalytic systems that can build and functionalize the seven-membered ring with high selectivity and efficiency. The development of new catalytic transformations is central to this effort.

Recent breakthroughs include the use of gold catalysis for the dehydrogenative aromatization of cyclic amines, including azepane, to form m-phenylenediamine (B132917) derivatives, showcasing an unprecedented type of transformation. acs.org Another innovative approach is the silyl-aza-Prins cyclization, where the choice of Lewis acid catalyst (e.g., InCl₃ vs. TMSOTf) can selectively determine the reaction outcome, leading to either azepanes or tetrahydropyrans. nih.gov This catalytic control offers a powerful method for directing reaction pathways.

Furthermore, stereoselective synthesis is a critical goal. Osmium-catalyzed tethered aminohydroxylation has been demonstrated as a highly effective method for producing heavily hydroxylated azepane iminosugars with complete regio- and stereocontrol. acs.orgnih.gov This level of precision is essential for creating complex, biologically active molecules. Future work will likely focus on adapting these and other catalytic systems to substrates like this compound, enabling the controlled introduction of functional groups at various positions on the azepane ring.

Table 2: Overview of Emerging Catalytic Systems for Azepane Synthesis

Catalytic SystemReaction TypeKey AdvantagesReference
Au/CeO₂ Aerobic Dehydrogenative AromatizationUnprecedented one-step synthesis of m-phenylenediamine derivatives using O₂ as the oxidant. acs.org acs.org
InCl₃ (Lewis Acid) Silyl-aza-Prins CyclizationHigh yields and diastereoselectivities for trans-azepanes; catalyst choice influences product. nih.gov nih.gov
Osmium Catalyst Tethered AminohydroxylationComplete regio- and stereocontrol for synthesizing polyhydroxylated azepanes. acs.orgnih.gov acs.orgnih.gov
Copper(I) Catalyst Tandem Amination/CyclizationEfficiently prepares functionalized azepines from allenynes, creating unique substitution patterns. nih.gov nih.gov

Advanced Methods for Diversification and Library Generation

Despite their presence in several marketed drugs, azepane scaffolds are significantly underrepresented in medicinal chemistry libraries, leaving a vast area of three-dimensional chemical space unexplored. nih.govmanchester.ac.uk A major future direction is the development of methods for the rapid diversification of the azepane core to generate libraries of novel compounds for biological screening.

Strategies are being developed to create azepane analogues of existing piperidine-containing drugs, directly probing the impact of ring size on biological activity. nih.govresearchgate.net For a compound like this compound, diversification can be achieved in several ways. The benzyloxymethyl group can be removed to liberate the nitrogen, which can then be functionalized with a wide array of substituents.

Alternatively, functional groups can be installed on the carbon framework of the ring. Research into the synthesis of optically active [b]-annulated azepane scaffolds has highlighted how the amino function and an ester group can serve as two distinct points for further diversification, allowing for the preparation of numerous derivatives. chemistryviews.org The development of tandem reactions, such as the Cu(I)-catalyzed amination/cyclization of allenynes, provides a streamlined approach to building molecular complexity and generating uniquely substituted azepanes in a single step. nih.gov These advanced methods will be crucial for systematically exploring the structure-activity relationships of this important heterocyclic family.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of azepane-based compounds, future research will increasingly integrate advanced synthetic technologies like flow chemistry and automated synthesis. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, faster optimization, and easier scalability. nih.govnih.gov

The synthesis of complex molecules, including radiolabeled PET tracers containing azine rings, has been successfully achieved using photoredox catalysis in flow systems. nih.gov This demonstrates the power of flow platforms to handle high-energy intermediates and perform sensitive reactions with high precision. For this compound, a flow chemistry approach could enable the rapid exploration of reaction conditions for deprotection and subsequent N-functionalization, or for C-H functionalization reactions on the ring.

Automated synthesis platforms, combined with flow reactors, can systematically execute a large number of reactions, purify the products, and analyze the data, dramatically accelerating the generation of compound libraries. By creating an automated workflow, researchers can efficiently map the reactivity of the azepane scaffold and generate a diverse set of analogues of this compound for high-throughput screening. This technological integration will be instrumental in unlocking the therapeutic potential of the azepane core. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.